molecular formula C20H22N4OS B2613312 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline CAS No. 866137-89-5

4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline

Cat. No.: B2613312
CAS No.: 866137-89-5
M. Wt: 366.48
InChI Key: HVVSDAGMCYNFGY-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline is a quinazoline derivative characterized by a methylsulfanyl (-SMe) group at position 2 and a 4-(2-methoxyphenyl)piperazine substituent at position 4 (Figure 1). Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising fused benzene and pyrimidine rings. The methylsulfanyl group enhances lipophilicity and may influence electronic properties, while the 2-methoxyphenylpiperazine moiety is often associated with receptor-binding activity, particularly in neurological and cardiovascular therapeutics .

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-25-18-10-6-5-9-17(18)23-11-13-24(14-12-23)19-15-7-3-4-8-16(15)21-20(22-19)26-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVSDAGMCYNFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Substitution with 2-Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 2-methoxyphenyl halides or similar compounds.

    Addition of the Methylsulfanyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with different substituents.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the compound into its constituent parts.

Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and acids or bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Chemical Characteristics and Synthesis

4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline is characterized by its unique molecular structure, which includes a quinazoline core substituted with a piperazine ring and a methylsulfanyl group. The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core : This is achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
  • Introduction of the Piperazine Ring : The piperazine ring is introduced via nucleophilic substitution reactions using piperazine derivatives.
  • Substitution with 2-Methoxyphenyl Group : This involves the reaction of the piperazine derivative with 2-methoxyphenyl halides.
  • Addition of the Methylsulfanyl Group : This step completes the synthesis, often optimized for yield and purity using catalysts.

The molecular formula for this compound is C20H22N4OSC_{20}H_{22}N_{4}OS, with a molecular weight of 366.48 g/mol .

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Notably, it has been explored for:

  • Anticancer Activity : Quinazoline derivatives have shown promise in inhibiting tumor growth across various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit key enzymes involved in cell proliferation and survival .
  • Targeting Specific Receptors : Research indicates that this compound may act as a ligand for alpha1-adrenergic receptors, modulating physiological effects such as vasodilation .

Pharmacology

The pharmacological profile of this compound includes:

  • Mechanism of Action : The compound's interaction with alpha1-adrenergic receptors influences receptor conformation and activity, which could lead to therapeutic effects in cardiovascular conditions .
  • Biological Studies : Investigations into its effects on cellular pathways are ongoing, providing insights into its potential benefits and mechanisms in treating diseases.

Industrial Applications

Beyond medicinal uses, this compound may have applications in:

  • Chemical Synthesis : Its unique properties could be leveraged as intermediates in the synthesis of other chemical compounds or materials .
  • Materials Science : The structural characteristics may contribute to developing new materials with specific properties.

Case Studies and Research Findings

Research has highlighted several case studies that illustrate the compound's efficacy:

  • A study demonstrated that certain quinazoline derivatives exhibit broad-spectrum antitumor activity against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showcasing IC50 values indicating significant potency .
  • Other studies have reported that modifications to the quinazoline structure can enhance its anticancer properties, suggesting that this compound could be further optimized for improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to physiological effects like vasodilation or reduced cardiac output. The compound’s structure allows it to fit into the receptor’s binding site, influencing the receptor’s conformation and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Quinazoline vs. Pyrimidine Derivatives

The compound’s quinazoline core distinguishes it from pyrimidine-based analogs, such as Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (). Pyrimidine derivatives, by contrast, exhibit reduced steric bulk, which may improve solubility but limit binding affinity in certain contexts .

Table 1: Core Structure Comparison

Compound Core Structure Substituents (Position) Molecular Weight
Target Compound Quinazoline 2-SMe, 4-(2-MeO-phenylpiperazino) ~395.5 g/mol*
Ethyl 4-[4-(2-Fluorophenyl)piperazino]-... Pyrimidine 2-SMe, 4-(2-F-phenylpiperazino) 375.30 g/mol

*Estimated based on substituent contributions.

Substituent Effects

Methylsulfanyl Group

The methylsulfanyl group at position 2 is a critical feature shared with 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol (). Crystallographic studies reveal that this group contributes to near-planar geometry in the quinazoline ring (methyl C deviation: 0.032 Å) and facilitates intramolecular O–H⋯N hydrogen bonding in ethanol-containing analogs .

Piperazine Substituents

The 2-methoxyphenylpiperazine moiety is structurally analogous to 4-(2-Methoxyphenyl)piperazinone () but differs in the linkage to the quinazoline core. The methoxy group’s electron-donating properties may enhance interactions with serotonin or dopamine receptors compared to halogenated analogs (e.g., 4-(3-chlorophenyl)piperazino derivatives in ).

Table 2: Piperazine Substituent Impact

Substituent on Piperazine Electronic Effect Example Compound Potential Biological Relevance
2-Methoxyphenyl Electron-donating Target Compound Enhanced receptor selectivity
3-Chlorophenyl Electron-withdrawing [4-(tert-butyl)phenyl][4-(3-chlorophenyl)piperazino]methanone () Altered binding kinetics

Physicochemical and Crystallographic Properties

Crystal packing in methylsulfanylquinazoline derivatives (e.g., ) involves molecular stacking along the b-axis, driven by van der Waals interactions and planar geometry. The target compound’s piperazine group may disrupt this stacking due to steric hindrance, reducing crystallinity compared to simpler analogs. Additionally, the 2-methoxyphenyl group increases hydrophobicity (predicted logP ~3.5), which could affect membrane permeability .

Biological Activity

4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline, known by its CAS number 866137-89-5, is a compound with a complex structure that has garnered attention for its potential biological activities, especially in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4OS
  • Molecular Weight : 366.48 g/mol
  • Boiling Point : 599.1 ± 60.0 °C (predicted)
  • Density : 1.30 ± 0.1 g/cm³ (predicted)
  • pKa : 7.05 ± 0.50 (predicted)

Anticancer Properties

Quinazoline derivatives, including this compound, have shown promising anticancer activities. Various studies have indicated that quinazoline derivatives can inhibit the growth of multiple cancer cell lines through different mechanisms.

  • Mechanism of Action :
    • Quinazolines are known to act on the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Inhibition of EGFR can lead to reduced proliferation of cancer cells and increased apoptosis .
    • The compound has been studied for its cytotoxic effects against several cancer types, including leukemia and breast cancer cell lines.
  • Case Studies and Research Findings :
    • A study demonstrated that derivatives of quinazoline exhibited significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values lower than 10 μM .
    • Another investigation into substituted quinazolines revealed broad-spectrum anticancer activity, indicating that modifications in the quinazoline structure could enhance efficacy against various malignancies .

Antimicrobial Activity

Research has indicated that quinazoline derivatives possess antimicrobial properties, which could be beneficial in treating infections alongside their anticancer effects.

  • In Vitro Studies :
    • Studies have shown that certain quinazoline derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Data Table: Biological Activity Summary

Biological ActivityCell Line/OrganismIC50/EffectivenessReference
AnticancerMCF-7 (Breast Cancer)< 10 μM
AnticancerCCRF-CEM (Leukemia)31.50 – 47.41% inhibition
AntimicrobialVarious Bacterial StrainsEffective against multiple strains

Q & A

Q. What are the established synthetic routes for synthesizing 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline, and what intermediates are critical?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key intermediates include 2-(methylsulfanyl)quinazoline derivatives and substituted piperazine precursors. For example, piperazino-quinazoline derivatives are often prepared by reacting halogenated quinazolines with piperazine under reflux in polar aprotic solvents like DMF, with yields optimized by controlling stoichiometry and reaction time .

Q. How is the crystal structure of this compound determined, and what analytical techniques are essential?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving its three-dimensional structure. Complementary techniques like FT-IR, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight. XRD analysis often reveals intermolecular interactions (e.g., hydrogen bonding) that influence packing and stability .

Q. What analytical methods are critical for assessing purity and structural integrity?

Reverse-phase HPLC with UV detection is used for purity assessment (>95%). Chromatographic methods (e.g., TLC, GC-MS) and spectroscopic techniques (e.g., ¹H NMR integration) identify byproducts. Elemental analysis confirms stoichiometric consistency .

Q. What substituents are commonly introduced at the quinazoline core to study structure-activity relationships (SAR)?

Substituents like halogens (Cl, Br), alkyl groups (methyl, ethyl), and electron-withdrawing groups (NO₂, CF₃) are introduced at the quinazoline 2- or 4-positions. Piperazine modifications (e.g., aryl or alkyl substitution) are synthesized via Buchwald-Hartwig coupling or reductive amination .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers. Reaction path search algorithms predict optimal conditions (e.g., solvent, temperature) by simulating intermediates. Computational docking studies also guide SAR by predicting binding affinities to target receptors .

Q. What strategies resolve contradictions in pharmacological data across studies on derivatives?

Meta-analyses of IC₅₀ values and receptor-binding assays are conducted to identify confounding variables (e.g., assay conditions, cell lines). Orthogonal validation using in vitro (e.g., radioligand displacement) and in vivo models (e.g., behavioral assays in rodents) clarifies discrepancies .

Q. How can design of experiments (DOE) principles minimize trials in studying this compound’s reactivity?

Fractional factorial designs screen variables (e.g., catalyst loading, solvent polarity) to identify significant factors. Response surface methodology (RSM) then optimizes yields by modeling interactions between variables (e.g., temperature vs. reaction time) .

Q. What challenges arise in designing derivatives for enhanced receptor selectivity, and how are they addressed?

Off-target binding is mitigated by introducing steric hindrance (e.g., bulky tert-butyl groups) or polar moieties (e.g., sulfonamides). Free-Wilson analysis quantifies substituent contributions to activity, while molecular dynamics simulations predict conformational flexibility .

Q. How are in silico approaches used to predict metabolic stability?

CYP450 enzyme interaction profiles are modeled using software like Schrödinger’s ADMET Predictor or SwissADME. Machine learning algorithms trained on pharmacokinetic datasets predict metabolic hotspots (e.g., sites of glucuronidation) .

Q. What methodologies address discrepancies in reported biological activities of piperazinyl-quinazoline analogs?

Systematic SAR studies with standardized assay protocols (e.g., consistent ATP concentrations in kinase assays) reduce variability. Cross-laboratory reproducibility is improved by sharing compound samples for blinded retesting .

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